molecular formula C16H22N4O B2935542 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide CAS No. 2034254-22-1

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide

Cat. No.: B2935542
CAS No.: 2034254-22-1
M. Wt: 286.379
InChI Key: IUIDOMQZVCLSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.379. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis and Functionalization

Chemoselective Reactions for Chiral Compounds : A study explored the chemoselective reactions of chiral compounds containing multiple nucleophilic centers, resulting in the synthesis of hexahydro-4-pyrimidinones and oxazolidines. This work highlights the potential of utilizing similar triazole derivatives in selective synthesis processes (Hajji et al., 2002).

Anticancer Applications

Functionalized Amino Acid Derivatives as Anticancer Agents : A series of functionalized amino acid derivatives, including those related to the compound of interest, were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some derivatives demonstrated significant cytotoxicity, suggesting the potential for designing new anticancer agents (Kumar et al., 2009).

Antifungal Activity

Novel Benzamide Derivatives with Antifungal Properties : Research on novel benzamide derivatives containing a triazole moiety revealed strong in vitro antifungal activities against several phytopathogenic fungi. This indicates the utility of triazole-containing compounds in developing antifungal agents (Zhang et al., 2016).

Molecular Interaction Studies

Reactivity Properties and Adsorption Behavior : A study on a triazole derivative through DFT and MD simulations investigated its reactive properties and interaction with water molecules, providing insights into the stability and potential pharmaceutical applications of such compounds (Al-Ghulikah et al., 2021).

Novel Synthetic Approaches

One-Pot Synthesis of Benzodiazepine Derivatives : An efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives was developed, showcasing an innovative approach to synthesizing complex molecules that could be adapted for similar triazole derivatives (Shaabani et al., 2009).

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIDOMQZVCLSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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